2-[(3,4-dichlorophenyl)amino]ethan-1-ol
Description
2-[(3,4-dichlorophenyl)amino]ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to an aminoethanol moiety
Properties
CAS No. |
561277-07-4 |
|---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 |
InChI Key |
UTCPSRWLEYKSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-dichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.
Chemical Reactions Analysis
Oxidation
The primary alcohol group undergoes oxidation to form a ketone or aldehyde, depending on the oxidizing agent and conditions. For example:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline media.
-
Products : Oxidation yields either a ketone (if the alcohol is secondary) or an aldehyde (if primary).
Nucleophilic Substitution
The amine group participates in nucleophilic substitution reactions. For instance:
-
Reagents/Conditions : Alkyl halides or acyl chlorides in the presence of a base or acid catalyst .
-
Products : Substituted derivatives, such as N-alkylated or N-acylated compounds.
Reduction
The compound can be reduced to form primary or secondary amines, depending on the reducing agent:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol.
-
Products : Reduced amines, such as 2-[(3,4-dichlorophenyl)amino]ethanol derivatives.
Reagents and Conditions
Oxidation Products
-
Ketone/Aldehyde : The alcohol group oxidizes to a carbonyl compound, altering the compound’s solubility and reactivity.
-
Example : Oxidation of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol could yield 2-[(3,4-dichlorophenyl)amino]ethanal (aldehyde) or a ketone analog.
Substitution Products
-
N-Alkylated/N-Acylated Derivatives : Substitution at the amine group introduces new functional groups, enabling further reactions (e.g., amide formation).
-
Example : Reaction with methyl iodide (CH₃I) produces 2-[(3,4-dichlorophenyl)(methyl)amino]ethan-1-ol .
Mechanism of Action
The compound’s reactivity stems from:
-
Nucleophilicity of the amine group : Attacking electrophilic centers in substitution reactions.
-
Hydroxyl group’s acidity : Facilitating oxidation or esterification.
-
Steric hindrance : The bulky dichlorophenyl group may influence reaction kinetics.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | Chlorine positions differ (2,4- vs. 3,4-) |
| 2-{[(3,4-dichlorophenyl)amino]methyl}phenol | Contains a phenol group instead of ethan-1-ol |
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[(3,4-Dichlorophenyl)amino]ethan-1-ol serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides using strong oxidizing agents | Potassium permanganate |
| Reduction | Forms reduced derivatives with reducing agents | Sodium borohydride |
| Substitution | Nucleophilic substitution with other functional groups | Amines and alcohols |
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines, making it a candidate for further exploration in pharmacological applications.
Medicine
The therapeutic potential of this compound is under investigation for treating conditions such as:
- Cancer : Targeting specific pathways involved in tumor growth.
- Infectious diseases : Exploring its efficacy against resistant bacterial strains.
A case study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells, highlighting its potential as a selective anticancer agent.
Industry
In industrial applications, this compound is useful in developing new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties make it suitable for formulating products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,4-dichlorophenyl)methyl]amino]ethan-1-ol
- 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
- 3,4-dichlorophenethylamine
Uniqueness
2-[(3,4-dichlorophenyl)amino]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-[(3,4-Dichlorophenyl)amino]ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with ethylene oxide or similar reagents. The resulting compound can be characterized through various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds with a similar structure to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions on the phenyl ring have shown enhanced activity against various bacterial strains. A study demonstrated that structurally related compounds displayed comparable antimicrobial efficacy to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
In vitro studies have reported that derivatives of this compound possess anticancer properties against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The MTT assay results indicated that certain derivatives exhibited cytotoxic effects at concentrations lower than those required for standard chemotherapeutic agents .
The mechanism by which these compounds exert their biological effects often involves interactions with specific receptors or enzymes. For example, some studies suggest that the presence of electron-withdrawing groups enhances binding affinity to targets such as adenosine receptors, influencing cell signaling pathways associated with cancer proliferation and microbial resistance .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the phenyl ring significantly affect biological activity. Compounds with dichloro substitutions at the 3 and 4 positions have been found to enhance both antimicrobial and anticancer activities compared to their mono-substituted counterparts. This finding suggests a synergistic effect from multiple halogen atoms on the aromatic ring .
Case Study 1: Antimicrobial Efficacy
A study investigating a series of derivatives based on this compound found that certain compounds demonstrated potent activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for established antibiotics, highlighting the potential for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a modified version of this compound showed promising results in inhibiting cell growth in liver cancer cell lines (HepG2). The study indicated that the compound induced apoptosis through a caspase-dependent pathway, suggesting its potential as a therapeutic agent in oncology .
Data Table: Biological Activity Summary
Q & A
What are the optimal synthetic routes for 2-[(3,4-dichlorophenyl)amino]ethan-1-ol, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis of this compound can be achieved through nucleophilic substitution or condensation reactions. For example, describes a method involving refluxing a chalcone derivative with 3,5-dichlorophenylhydrazine hydrochloride in ethanol for 12 hours, yielding pyrazoline derivatives (95% yield). Key optimization parameters include:
- Temperature: Controlled reflux (~78°C for ethanol).
- Catalyst: Acidic or basic conditions to activate intermediates.
- Stoichiometry: Excess hydrazine derivatives (3 equiv.) to drive completion.
- Purification: Recrystallization from ethanol to isolate the product.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | Prolonged time reduces by-products |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Hydrazine Equiv. | 3.0–3.5 | Minimizes unreacted starting material |
Advanced Consideration: Mechanistic studies ( ) suggest that electron-withdrawing chlorine groups enhance electrophilicity at the phenyl ring, accelerating nucleophilic attack by amines.
How can researchers resolve discrepancies in NMR spectral data during structural characterization?
Answer:
Discrepancies in NMR data (e.g., δH shifts for -NH or -OH groups) often arise from solvent effects, tautomerism, or impurities. reports δH 3.3–3.7 ppm for the ethanolamine moiety, but variations may occur due to:
- Solvent Polarity: DMSO-d6 vs. CDCl3 can shift NH/OH peaks by 1–2 ppm.
- Hydrogen Bonding: Intramolecular H-bonding in polar solvents masks proton exchange.
- Impurity Peaks: By-products like unreacted dichlorophenyl intermediates (~δH 7.2–7.8 ppm).
Methodological Solution:
- Use heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity.
- Compare with computational predictions (DFT-based NMR tools).
- Validate purity via HPLC-MS ( ).
What strategies minimize by-products in the synthesis of this compound?
Answer:
By-products such as 3,4-dichlorophenyl ketones or dimerized amines form due to over-oxidation or competing reactions. highlights the following mitigation strategies:
- Controlled Oxidation: Use mild oxidizing agents (e.g., NaBH4 instead of LiAlH4) to prevent over-reduction.
- Protecting Groups: Temporarily block reactive -NH or -OH sites during synthesis ( ).
- Catalytic Systems: Ru-based catalysts for asymmetric hydrogenation to suppress racemization.
| By-Product | Source | Mitigation |
|---|---|---|
| Ketones | Over-oxidation | Use stoichiometric reducing agents |
| Dimers | Radical coupling | Add radical scavengers (e.g., BHT) |
How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing chlorine atoms increase the electrophilicity of the phenyl ring, facilitating SNAr (nucleophilic aromatic substitution) reactions. demonstrates this in the synthesis of imidazole derivatives, where the dichlorophenyl group directs nucleophilic attack to the para position. Key factors:
- Electronic Effects: Cl groups reduce electron density, enhancing susceptibility to nucleophiles.
- Steric Effects: Ortho-chlorine hinders bulky reagent access, favoring meta/para reactivity.
Experimental Design:
- Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids.
- Monitor regioselectivity via LC-MS and X-ray crystallography ( ).
What safety protocols are critical for handling this compound in large-scale reactions?
Answer:
The compound’s toxicity and potential for releasing HCl ( ) necessitate:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and FFP3 masks.
- Ventilation: Use fume hoods with ≥100 ft/min face velocity.
- Waste Management: Neutralize acidic by-products with NaHCO3 before disposal ( ).
Risk Assessment Table ( ):
| Hazard | Control Measure |
|---|---|
| Skin contact | Immediate rinsing with 0.1% acetic acid |
| Inhalation | Evacuate area, administer O2 if needed |
How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations can predict transition states and stereoselectivity. For example, used X-ray crystallography to validate the stereochemistry of oxadiazole derivatives. Steps include:
Conformational Analysis: Identify low-energy conformers (e.g., Gaussian 16).
Transition-State Modeling: IRC (Intrinsic Reaction Coordinate) analysis for activation barriers.
Docking Studies: Predict interactions with biological targets (e.g., enzymes in ).
Validation: Compare computed NMR/IR spectra with experimental data ( ).
What analytical techniques are recommended for quantifying trace impurities in this compound?
Answer:
- HPLC-UV/Vis: Use C18 columns with acetonitrile/water gradients (LOD: 0.1% w/w).
- GC-MS: For volatile by-products (e.g., dichlorobenzene derivatives).
- ICP-OES: Detect heavy metal catalysts (e.g., Pd, Ru) below 10 ppm ( ).
Data Interpretation:
| Impurity | Retention Time (min) | m/z Signature |
|---|---|---|
| 3,4-Dichloroaniline | 8.2 | 161 [M+H]<sup>+</sup> |
| Ethylene glycol adduct | 10.5 | 253 [M+Na]<sup>+</sup> |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
